molecular formula C33H45FN4O6S3 B12777647 Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-(phenylthio)butyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- CAS No. 169168-44-9

Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-(phenylthio)butyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-

Cat. No.: B12777647
CAS No.: 169168-44-9
M. Wt: 708.9 g/mol
InChI Key: KEAKEWINSNWPIW-UDQVHHHJSA-N
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Description

Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-(phenylthio)butyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the formation of the thieno[3,2-c]pyridine core, followed by the introduction of various functional groups through reactions such as acylation, sulfonylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that can be performed in large reactors. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a therapeutic agent

Medicine

In medicine, this compound may be explored for its pharmacological properties. Studies could focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives, which share the core structure but differ in their functional groups. Examples include:

  • Thieno[3,2-c]pyridine-2-carboxamide
  • Thieno[3,2-c]pyridine-4-carboxamide

Uniqueness

The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-(phenylthio)butyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- lies in its specific functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

169168-44-9

Molecular Formula

C33H45FN4O6S3

Molecular Weight

708.9 g/mol

IUPAC Name

(3aR,6S,7aS)-5-[(2R,3R)-3-[[(2S)-2-acetamido-3-(4-fluorophenyl)sulfonylpropanoyl]amino]-2-hydroxy-4-phenylsulfanylbutyl]-N-tert-butyl-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide

InChI

InChI=1S/C33H45FN4O6S3/c1-21(39)35-27(20-47(43,44)25-12-10-23(34)11-13-25)31(41)36-26(19-46-24-8-6-5-7-9-24)29(40)18-38-17-22-14-15-45-30(22)16-28(38)32(42)37-33(2,3)4/h5-13,22,26-30,40H,14-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t22-,26+,27-,28+,29-,30+/m1/s1

InChI Key

KEAKEWINSNWPIW-UDQVHHHJSA-N

Isomeric SMILES

CC(=O)N[C@H](CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(=O)NC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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